![molecular formula C16H18O2 B1677894 Nafcaproic acid CAS No. 1085-91-2](/img/structure/B1677894.png)
Nafcaproic acid
Overview
Description
Nafcaproic acid, also known as 2-ethyl-2-(naphthalen-1-yl)butanoic acid, is a compound with the molecular formula C16H18O2 . It has a molecular weight of 242.31 g/mol . The IUPAC name for Nafcaproic acid is 2-ethyl-2-naphthalen-1-ylbutanoic acid .
Molecular Structure Analysis
Nafcaproic acid has a complex structure that includes a naphthalene ring attached to a butanoic acid chain with two ethyl groups . The compound contains a total of 37 bonds, including 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, and 11 aromatic bonds .
Physical And Chemical Properties Analysis
Nafcaproic acid has several computed properties. It has a molecular weight of 242.31 g/mol, an XLogP3 of 4.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 242.130679813 g/mol . The topological polar surface area is 37.3 Ų .
Scientific Research Applications
Production of Alkanes and Olefins in Biofuels
Nafcaproic acid (CA), a six-carbon medium-chain carboxylic acid, is a necessary ingredient for the production of alkanes and olefins in biofuels . This application is particularly important in the context of renewable energy sources.
Antibacterial and Anti-inflammatory Agent
Nafcaproic acid has been found to act as an antibacterial and anti-inflammatory agent in humans and livestock . This makes it valuable in the medical and veterinary fields.
Flavoring and Feed Additive
Nafcaproic acid is also used as a flavoring and feed additive . This application is particularly relevant in the food industry and animal husbandry.
Enhancement of Caproic Acid and Hydrogen Production
Research has shown that Nafcaproic acid can enhance the production of caproic acid (CA) and hydrogen gas (H2) from organic wastewater . This is economically attractive and demonstrates potential for waste management and energy production.
Mechanism of Action
Target of Action
Nafcaproic acid, also known as aminocaproic acid, primarily targets plasminogen , a protein that plays a crucial role in the breakdown of blood clots . By binding to plasminogen, nafcaproic acid inhibits the formation of plasmin, a fibrinolytic enzyme that dissolves blood clots .
Mode of Action
Nafcaproic acid acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This interaction prevents the breakdown of fibrin, the primary component of blood clots, thereby promoting clot stability .
Biochemical Pathways
The primary biochemical pathway affected by nafcaproic acid is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, nafcaproic acid disrupts the normal process of fibrinolysis, or clot breakdown . This results in the stabilization of blood clots and a reduction in bleeding.
Pharmacokinetics
Nafcaproic acid exhibits a relatively short half-life, which can present a therapeutic problem in that the short time to maximum concentration (tmax) may result in a wide variation in serum concentration throughout the dosing interval . It is distributed widely through intravascular and extravascular compartments . It is minimally metabolized in the liver and excreted in the urine (65% as unchanged drug, 11% as metabolite) .
Result of Action
The primary result of nafcaproic acid’s action is the reduction of excessive bleeding . By inhibiting fibrinolysis and stabilizing blood clots, nafcaproic acid can effectively control bleeding in various clinical situations .
properties
IUPAC Name |
2-ethyl-2-naphthalen-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-16(4-2,15(17)18)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONNPKGLUCHFEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148576 | |
Record name | Nafcaproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nafcaproic acid | |
CAS RN |
1085-91-2 | |
Record name | Nafcaproic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nafcaproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAFCAPROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FI451I3D5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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